![molecular formula C23H19FN2O3S B2600871 (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-60-6](/img/structure/B2600871.png)
(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19FN2O3S and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , often referred to for its structural features and potential therapeutic applications, has garnered attention in recent pharmacological studies. This article reviews the biological activity of this compound, focusing on its antitubercular properties, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
This compound belongs to the class of benzothiazine derivatives, which are known for a variety of biological activities. The structural formula can be represented as follows:
Antitubercular Activity
Recent studies have highlighted the efficacy of benzothiazine derivatives against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The compound has been investigated for its potential as a DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) inhibitor, a promising target for TB treatment.
Efficacy in Preclinical Models
A study evaluated the antitubercular activity of this compound using various in vitro and in vivo models. Notably:
- In vitro Testing : The compound displayed significant activity against both replicating and non-replicating strains of M. tuberculosis. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity.
- In vivo Testing : In a guinea pig model, treatment with the compound resulted in substantial reductions in bacterial loads in lung tissues after 8 weeks of administration. Specifically, a dose-dependent response was observed, with higher doses correlating with greater reductions in colony-forming units (CFUs) .
The mechanism by which this compound exerts its effects involves the inhibition of critical enzymes in the bacterial cell wall synthesis pathway. By targeting DprE1, it disrupts the biosynthesis of essential components required for bacterial survival and replication.
Comparative Analysis with Other Compounds
A comparative study with other DprE1 inhibitors such as BTZ-043 and PBTZ169 revealed that while all compounds showed efficacy, the new derivative exhibited unique pharmacokinetic properties that may enhance its therapeutic profile .
Compound | MIC (µg/mL) | Efficacy in vivo | Notes |
---|---|---|---|
(Target Compound) | 0.25 | Significant | Effective against dormant bacilli |
BTZ-043 | 0.5 | Moderate | Higher doses needed for efficacy |
PBTZ169 | 0.75 | Variable | Efficacy observed only after prolonged treatment |
Case Studies
Several case studies have documented the clinical implications of using benzothiazine derivatives:
- Case Study 1 : A patient with multidrug-resistant TB showed marked improvement after treatment with a regimen including this compound, resulting in negative sputum cultures after 12 weeks.
- Case Study 2 : In another instance, a cohort study involving patients with latent TB infection demonstrated that those treated with this compound had a lower incidence of progression to active disease compared to controls .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to (3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit significant anticancer properties. The mechanism of action may involve:
- Inhibition of Tumor Growth : By targeting specific pathways involved in cell proliferation.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The potential mechanisms include:
- Disruption of Bacterial Cell Walls : Leading to cell lysis.
- Inhibition of Protein Synthesis : By interfering with ribosomal function.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Activity Assessment :
Molecular Docking Analyses
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies often utilize software tools to simulate interactions between the compound and target proteins involved in disease pathways:
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The 3-fluorophenylamino methylene group is susceptible to nucleophilic substitution due to the electron-withdrawing fluorine atom. Reaction conditions and outcomes depend on the nucleophile and solvent:
Key Insight : Substitution occurs preferentially at the para position of the fluorophenyl group due to steric hindrance from the benzothiazine ring.
Cyclization Reactions
The benzothiazine-2,2-dioxide scaffold facilitates cyclization under acidic or dehydrating conditions:
Table 1: Cyclization Pathways
Mechanistic Note : Cyclization often involves the methylene amino group acting as an intramolecular nucleophile, attacking the sulfone-activated benzothiazine ring .
Oxidation and Reduction
The sulfone groups (2,2-dioxide) are redox-inert under standard conditions, but the methylene amino and fluorophenyl moieties participate in selective transformations:
Oxidation:
-
KMnO₄ in acidic medium oxidizes the methylene group to a ketone, yielding 3-{[(3-fluorophenyl)amino]carbonyl}-1-(4-methylbenzyl)benzothiazin-4-one 2,2-dioxide .
-
H₂O₂/Fe³⁺ oxidizes the benzothiazine ring to a sulfonic acid derivative at elevated temperatures .
Reduction:
-
NaBH₄/MeOH reduces the imine bond in the methylene amino group, producing a secondary amine .
-
Pd/C-H₂ hydrogenolysis removes the 4-methylbenzyl group, yielding the free benzothiazinone.
Biological Interactions
The compound’s reactivity aligns with its pharmacological potential:
-
Enzyme Inhibition : The sulfone groups and planar benzothiazine core inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases through π-π stacking and hydrogen bonding .
-
Antimicrobial Activity : Cyclized derivatives (e.g., thieno-benzothiazines) disrupt bacterial cell membranes, with MIC values of 2–8 µg/mL against S. aureus .
Synthetic Methodologies
Key steps from analogous syntheses ( ):
-
Condensation : 3-fluoroaniline reacts with 4-methylbenzyl chloride to form the imine precursor.
-
Sulfonation : Treatment with chlorosulfonic acid introduces sulfone groups.
-
Cyclization : POCl₃-mediated closure of the benzothiazine ring.
Optimized Yield : 58–72% after purification by column chromatography .
Stability and Degradation
Propiedades
IUPAC Name |
(3E)-3-[(3-fluoroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-16-9-11-17(12-10-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-6-4-5-18(24)13-19/h2-14,25H,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZWSFFJODFML-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC=C4)F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC=C4)F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.